molecular formula C19H31NO9 B000604 Seloken CAS No. 56392-17-7

Seloken

Cat. No.: B000604
CAS No.: 56392-17-7
M. Wt: 417.5 g/mol
InChI Key: WPTKISQJQVFSQI-LREBCSMRSA-N
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Description

Metoprolol tartrate is a member of phenols and an alcohol.
Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS;  HYPERTENSION;  and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety);  Hydrochlorothiazide;  metoprolol tartrate (component of);  Chlorthalidone;  metoprolol tartrate (component of).

Properties

CAS No.

56392-17-7

Molecular Formula

C19H31NO9

Molecular Weight

417.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WPTKISQJQVFSQI-LREBCSMRSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

56392-17-7

Pictograms

Irritant; Health Hazard

Purity

> 98%

Synonyms

56392-17-7;  1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1);  Metoprolol-(+,-) (+)-tartrate salt;  Prestwick_1009;  AC1O4WIQ;  SCHEMBL2051655

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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